Thymolphthalein monophosphate disodium hydrate
Description
Historical Context and Discovery
The development of thymolphthalein monophosphate disodium salt hydrate emerged from mid-20th-century efforts to improve specificity in phosphatase assays. Prior substrates, such as phenyl phosphate and p-nitrophenyl phosphate, suffered from interference by non-target enzymes, limiting diagnostic accuracy. In 1971, Roy et al. pioneered the use of sodium thymolphthalein monophosphate as a substrate for acid phosphatase, demonstrating its superior specificity for the prostatic isoform. This breakthrough addressed critical limitations in clinical diagnostics, particularly for prostate cancer screening.
Key milestones include:
- 1940s–1950s : Lundquist’s work on phosphocholine hydrolysis in seminal fluid highlighted the need for specific phosphatase substrates.
- 1971 : Roy’s landmark study established optimal assay conditions, achieving 95% inhibition of prostatic acid phosphatase by L-tartrate, compared to <5% inhibition of erythrocyte-derived enzymes.
- 1980s–2000s : Commercial adoption in clinical test kits (e.g., Labtest Ref. 40) standardized measurements of alkaline and acid phosphatase activity.
Table 1: Evolution of Phosphatase Substrates
| Substrate | Specificity for Prostatic Acid Phosphatase | Interference Sources | Year Introduced |
|---|---|---|---|
| Phenyl phosphate | Low | Erythrocytes, platelets | 1930s |
| p-Nitrophenyl phosphate | Moderate | Hepatic, renal isoforms | 1950s |
| Thymolphthalein monophosphate | High | Minimal (<5% non-prostatic) | 1971 |
Significance in Analytical Biochemistry
Thymolphthalein monophosphate disodium salt hydrate revolutionized enzymatic assays through three key attributes:
- Specificity : The compound’s structure minimizes interactions with non-target phosphatases. For example, erythrocyte acid phosphatase exhibits <2% activity compared to prostatic isoforms when using this substrate.
- Sensitivity : Hydrolysis generates thymolphthalein, detectable at concentrations as low as 0.125 U/L, with zero-order kinetics up to 500 U/L.
- Operational Stability : The disodium salt hydrate form resists spontaneous hydrolysis at room temperature, ensuring reagent longevity.
In prostatic acid phosphatase assays, the method reduces false positives by 56% compared to p-nitrophenyl phosphate-based protocols. Its absorption maximum at 595 nm also minimizes interference from hemolysis products (e.g., hemoglobin λₘₐₓ ≈ 540 nm).
Table 2: Photometric Properties of Common Phosphatase Substrates
| Substrate | λₘₐₓ (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|
| p-Nitrophenyl phosphate | 405 | 18,700 |
| Phenolphthalein monophosphate | 550 | 28,000 |
| Thymolphthalein monophosphate | 595 | 38,000 |
General Applications and Research Importance
Clinical Diagnostics
- Prostate Cancer Screening : Serum acid phosphatase activity >0.5 U/L (vs. normal range 0.15–0.56 U/L) correlates with metastatic progression.
- Liver and Bone Disorders : Alkaline phosphatase assays using this substrate differentiate hepatic (e.g., cholestasis) and skeletal (e.g., Paget’s disease) pathologies.
Biochemical Research
- Enzyme Kinetics : Studies on PAP (prostatic acid phosphatase) utilize the substrate to elucidate catalytic mechanisms, including Mg²⁺-dependent activation and tartrate inhibition.
- Quality Control : Laboratories employ standardized thymolphthalein monophosphate kits to validate assay precision (CV <5%) across instruments.
Industrial Applications
Table 3: Representative Research Studies Using Thymolphthalein Monophosphate
Properties
IUPAC Name |
disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAAGIFNPRCKZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Steps and Conditions
-
Reagents : Thymolphthalein, dibenzyl phosphite, carbon tetrachloride, organic base (e.g., triethylamine).
-
Procedure :
-
Thymolphthalein is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran) and reacted with dibenzyl phosphite under nitrogen atmosphere.
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Carbon tetrachloride is added to stabilize the intermediate, followed by an organic base to neutralize HCl byproducts.
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The mixture is stirred for 12–24 hours at 25°C, yielding thymolphthalein dibenzyl phosphate monoester as an oily residue.
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Hydrogenolysis and Salt Formation
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Reagents : Palladium oxide catalyst, hydrogen gas, sodium hydroxide.
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Procedure :
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The dibenzyl-protected intermediate is dissolved in methanol and hydrogenated at atmospheric pressure using a palladium catalyst. Benzyl groups are cleaved as toluene, leaving thymolphthalein monophosphoric acid.
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The crude acid is dissolved in methanol, and pH is adjusted to 7.3 with 50% sodium hydroxide.
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Adding diethyl ether precipitates the disodium salt, which is filtered, dried under vacuum, and stored at 4°C.
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Yield : ~85% (crude) after purification by ether precipitation.
Direct Acid-Base Neutralization from Magnesium Salts
A streamlined protocol for amine salt preparation provides insights into disodium salt synthesis.
Liberation of Free Acid
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Reagents : Magnesium thymolphthalein monophosphate, hydrochloric acid, diethyl ether.
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Procedure :
Sodium Salt Precipitation
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Reagents : Methanolic sodium hydroxide, diethyl ether.
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Procedure :
Purity : >94% after ether washing, verified by UV-Vis spectroscopy.
Industrial-Scale Synthesis
Key Modifications for Scalability
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Solvent Choice : Replaces tetrahydrofuran with cheaper toluene for phosphorylation, reducing costs by 40%.
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Catalyst Recovery : Palladium catalysts are filtered and reused, lowering production expenses.
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Drying Process : Lyophilization replaces vacuum drying to prevent hydrate decomposition during storage.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity (HPLC) | ≥98% | Reverse-phase chromatography |
| Water Content | 5–8% (hydrate form) | Karl Fischer titration |
| Residual Solvents | <50 ppm (ether, methanol) | Gas chromatography |
Comparative Analysis of Methods
Efficiency and Practicality
Challenges and Mitigation
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Byproduct Formation : Unreacted thymolphthalein in crude mixtures is removed via ethyl acetate extraction.
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Hydrate Stability : Storage at −20°C under nitrogen prevents deliquescence and oxidation.
Recent Advances in Purification
Chemical Reactions Analysis
Types of Reactions
Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .
Common Reagents and Conditions
Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.
Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.
Major Products Formed
The major product formed from the hydrolysis of Thymolphthalein monophosphate disodium salt hydrate is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C28H31Na2O8P
- Molecular Weight : 572.49 g/mol
- CAS Number : 123359-43-3
- Appearance : White crystalline powder
Thymolphthalein monophosphate disodium salt hydrate acts primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase. Upon hydrolysis by these enzymes, thymolphthalein is liberated, resulting in a color change that can be quantitatively measured. This property makes it particularly useful for enzyme activity assays.
Scientific Research Applications
-
Biochemical Assays
- Used extensively to measure the activity of acid and alkaline phosphatases in biological samples.
- Its specificity allows for accurate detection of enzyme levels, making it a preferred substrate in various enzymatic assays.
- Clinical Diagnostics
-
Quality Control in Biopharmaceuticals
- Monitored enzyme activity during the production of biopharmaceuticals, ensuring that the enzymatic processes are functioning optimally.
-
Environmental Monitoring
- Potential applications in assessing phosphatase activity in environmental samples, aiding in the study of ecological impacts related to phosphorous cycling.
Case Study 1: Enzyme Activity Measurement
A study published in Clinical Chemistry highlighted the use of sodium thymolphthalein monophosphate as a substrate for measuring acid phosphatase activity in serum. The study demonstrated that this substrate provided high specificity for prostatic acid phosphatase, which is crucial for accurate prostate cancer diagnostics .
Case Study 2: Hydrolysis Reaction Analysis
Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent. Optimal conditions were defined to maximize enzyme activity, emphasizing the importance of maintaining controlled pH levels during assays to ensure reliable results .
Data Table: Comparison of Substrates for Acid Phosphatase
| Substrate | Specificity | Sensitivity | Color Change | Reference |
|---|---|---|---|---|
| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |
| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |
| Phenyl Phosphate | Low | Low | Yes | Various studies |
Mechanism of Action
Thymolphthalein monophosphate disodium salt hydrate acts as a substrate for acid and alkaline phosphatases. When these enzymes are present, they catalyze the hydrolysis of the compound, releasing thymolphthalein. The release of thymolphthalein results in a color change, which can be measured spectrophotometrically to determine enzyme activity . The molecular targets involved are the active sites of the phosphatase enzymes, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thymolphthalein monophosphate disodium salt hydrate belongs to a class of aryl phosphate esters and nucleotide analogs. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Chromatographic Behavior
- Retention Mechanisms: Thymolphthalein monophosphate exhibits strong retention on phenyl and cholesterol stationary phases in HPLC due to hydrophobic interactions with its aromatic backbone. In contrast, nucleotide monophosphates (e.g., adenosine 5′-monophosphate) show higher retention on octadecyl (C18) phases at pH 4.0, where protonation enhances hydrophobicity .
- pH Sensitivity: Thymolphthalein monophosphate is stable in neutral-to-alkaline buffers but degrades in acidic conditions. Nucleotides like guanosine 5′-monophosphate disodium salt hydrate are more stable across a broader pH range (4.0–7.0) .
Enzymatic Specificity
- Phosphatase Substrates: Thymolphthalein monophosphate is 10× more sensitive than phenolphthalein monophosphate in alkaline phosphatase assays due to its higher molar absorptivity (ε ≈ 12,300 M⁻¹cm⁻¹ at 595 nm vs. ε ≈ 5,500 M⁻¹cm⁻¹ for phenolphthalein) .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Molecular Weight | Solubility (H₂O) | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|---|---|
| Thymolphthalein monophosphate disodium salt hydrate | 649.5 | 50 mg/mL | 595 | 12,300 |
| Phenolphthalein monophosphate disodium salt | 464.3 | 30 mg/mL | 560 | 5,500 |
| Inosine 5′-monophosphate disodium salt hydrate | 392.2 | 100 mg/mL | 249 | 12,300 |
Table 2: Enzymatic Parameters
| Substrate | Enzyme | $ K_m $ (mM) | $ V_{max} $ (μmol/min/mg) |
|---|---|---|---|
| Thymolphthalein monophosphate | Alkaline phosphatase | 0.12 | 8.7 |
| Phenolphthalein monophosphate | Alkaline phosphatase | 0.45 | 6.2 |
| Adenosine 5′-monophosphate | 5′-Nucleotidase | 0.08 | 2.1 |
Biological Activity
Thymolphthalein monophosphate disodium salt hydrate is a compound widely used in biochemical assays, particularly for its role as a substrate for acid and alkaline phosphatases. This article delves into its biological activity, mechanisms of action, and applications in research and clinical settings.
- Molecular Formula : CHNaOP
- Molecular Weight : 572.49 g/mol
- CAS Number : 123359-43-3
- Appearance : White crystalline powder
Thymolphthalein monophosphate disodium salt hydrate functions primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase . Upon enzymatic hydrolysis, it releases thymolphthalein, which undergoes a color change in response to pH variations, facilitating the detection of enzyme activity.
Target Enzymes
- Acid Phosphatase
- Alkaline Phosphatase
Mode of Action
- Substrate Interaction : The compound is hydrolyzed by the target enzymes.
- Color Change : The release of thymolphthalein leads to a detectable color change, indicating enzymatic activity.
- pH Sensitivity : The reaction's environment significantly influences the enzymatic activity and the subsequent colorimetric response.
Biochemical Pathways
Thymolphthalein monophosphate is integral to various biochemical pathways involving phosphate metabolism. Its hydrolysis products can affect cellular processes by altering local pH levels, which can influence enzyme activities and metabolic pathways.
Applications in Research and Medicine
Thymolphthalein monophosphate disodium salt hydrate has diverse applications across several fields:
- Biochemical Assays : Utilized for measuring enzyme activities in biological samples.
- Clinical Diagnostics : Employed in diagnostic tests to assess acid phosphatase levels, particularly in prostate cancer screening.
- Quality Control : Used in biopharmaceutical production to monitor enzyme activity.
Case Study 1: Enzyme Activity Measurement
A study published in Clinical Chemistry demonstrated that sodium thymolphthalein monophosphate provides greater specificity for prostatic acid phosphatase compared to traditional substrates. This specificity enhances diagnostic accuracy in clinical settings, particularly for prostate cancer detection .
Case Study 2: Hydrolysis Reaction Analysis
Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent, with optimal conditions defined for maximum enzyme activity. The study highlighted the importance of maintaining controlled pH levels during assays to ensure reliable results .
Data Table: Comparison of Substrates for Acid Phosphatase
| Substrate | Specificity | Sensitivity | Color Change | Reference |
|---|---|---|---|---|
| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |
| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |
| Phenyl Phosphate | Low | Low | Yes | Various studies |
Q & A
Basic Question: How can researchers verify the identity and purity of guanosine 5'-monophosphate disodium salt hydrate?
Methodological Answer:
- Chromatographic Analysis : Use reverse-phase (RP) HPLC with a phenyl or cholesterol stationary phase to separate nucleotides. Mobile phase pH significantly affects retention; pH 4.0 enhances retention for polar nucleotides due to protonation of stationary phase functional groups .
- UV-Vis Spectroscopy : Measure absorbance at λmax ~249 nm (pH 7.0), with a molar absorptivity of ~12,300 L·mol⁻¹·cm⁻¹, to confirm nucleotide-specific absorption .
- Certified Reference Materials : Cross-validate against pharmaceutical secondary standards (e.g., ≥99% purity CRM) to ensure batch-to-batch consistency .
Basic Question: What are the best practices for preparing and storing aqueous solutions of this compound?
Methodological Answer:
- Solubility : Dissolve in deionized water at >50 g/L, avoiding high ionic strength buffers that may precipitate the salt .
- Storage : Store lyophilized powder at –20°C in desiccated conditions. For working solutions, aliquot and freeze at –80°C to prevent hydrolysis or enzymatic degradation .
- pH Stability : Maintain neutral pH (7.0–7.5) during preparation, as acidic conditions may hydrolyze the phosphate ester bond .
Advanced Question: How can HPLC methods be optimized to resolve guanosine 5'-monophosphate from structurally similar nucleotides?
Methodological Answer:
- Stationary Phase Selection : Use cholesterol or phenyl columns (e.g., SG-CHOL or SG-Ph) instead of conventional C18 phases. Cholesterol phases improve resolution of small polar nucleotides, while phenyl phases reduce retention times .
- pH Adjustment : Optimize mobile phase pH (e.g., pH 4.0 vs. 7.0). At lower pH, protonation of stationary phase amino or phosphate groups enhances retention for nucleotides with deprotonated phosphate moieties .
- Gradient Elution : Implement a water-acetonitrile gradient with 5–10 mM ammonium acetate to improve peak symmetry and reduce co-elution .
Advanced Question: How do nucleotide-ligand interactions influence experimental design in enzymology?
Methodological Answer:
- Binding Studies : Use isothermal titration calorimetry (ITC) or fluorescence quenching to quantify interactions with polyamine ligands (e.g., tripodal ligands L5–L7). Monitor pH-dependent binding, as nucleotide phosphate groups and ligand amine functionalities exhibit pH-sensitive ionization .
- Competitive Assays : Design experiments with adenosine/guanosine mono-/triphosphates (AMP, GMP, ATP, GTP) to assess specificity in enzyme-substrate recognition .
Advanced Question: What role does this compound play in phosphorus speciation studies in environmental or metabolic research?
Methodological Answer:
- Metabolic Profiling : Use ion chromatography coupled with high-resolution mass spectrometry (IC-HRMS) to quantify intracellular guanosine 5'-monophosphate as part of nucleotide pools. Calibrate with certified standards (0–1000 nM range) .
- Environmental Analysis : Deploy acid phosphatase treatment to hydrolyze organic phosphates (e.g., nucleotides) into inorganic phosphate (Pi) for total phosphorus assessment in water samples .
Advanced Question: How can contradictory retention data in chromatographic analyses be resolved?
Methodological Answer:
- Source Identification : Compare retention factors (k) across stationary phases. For example, C18 phases may show poor resolution for polar nucleotides, while phenyl phases yield shorter retention times with better selectivity .
- Buffer Consistency : Ensure mobile phase pH and ionic strength are rigorously controlled. Discrepancies often arise from batch-to-buffer variability (e.g., ammonium acetate purity) .
- Standardization : Use certified nucleotide standards (e.g., ≥99% purity from Sigma-Aldrich) to calibrate retention times and normalize inter-laboratory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
